molecular formula C36H32NP B12891212 (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine

(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12891212
M. Wt: 509.6 g/mol
InChI Key: UZTLXWINIJMBOF-UHFFFAOYSA-N
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Description

“(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine” is a chiral binaphthyl-based aminophosphine ligand characterized by axial chirality at the 1-position and a diphenylphosphino group at the 2'-position. The N-isopropyl-N-methylamine substituent at the 2-position introduces steric bulk and electronic modulation, making it valuable in asymmetric catalysis . Its molecular formula is C₃₆H₃₃NP, with a molecular weight of 514.63 g/mol (CAS: 216369-04-9) . The compound’s rigid binaphthyl backbone and chiral environment enhance enantioselectivity in transition-metal-catalyzed reactions, such as cross-couplings and hydrogenations .

Properties

Molecular Formula

C36H32NP

Molecular Weight

509.6 g/mol

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)-N-methyl-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C36H32NP/c1-26(2)37(3)33-24-22-27-14-10-12-20-31(27)35(33)36-32-21-13-11-15-28(32)23-25-34(36)38(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-26H,1-3H3

InChI Key

UZTLXWINIJMBOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-1,1’-binaphthalene.

    Phosphination: The amino group is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the diphenylphosphino derivative.

    N-Alkylation: The final step involves the N-alkylation of the amine with isopropyl and methyl groups using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation: Large quantities of starting materials are prepared and purified.

    Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

    Coordination: It forms coordination complexes with various metals, which are crucial in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Derivatives: Result from substitution reactions.

    Metal Complexes: Formed during coordination reactions, which are essential in catalysis.

Scientific Research Applications

Applications in Catalysis

1. Asymmetric Catalysis
The compound serves as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral centers in organic synthesis. Its ability to stabilize transition states makes it a valuable component in various catalytic reactions, including:

  • Hydrogenation Reactions: It has been employed in the hydrogenation of prochiral ketones and imines, yielding enantiomerically enriched products.
  • Cross-Coupling Reactions: The ligand is utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to produce chiral biaryl compounds.

Case Study:
In a study by , (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine was used in a palladium-catalyzed reaction that demonstrated high enantioselectivity (up to 98% ee) for the synthesis of chiral biaryl derivatives. This highlights its effectiveness as a ligand in promoting asymmetric transformations.

Applications in Medicinal Chemistry

2. Drug Development
The compound's structural features allow it to interact with biological targets effectively. Research has indicated potential applications in drug development, particularly in designing inhibitors for various enzymes and receptors.

Case Study:
Research published in the Journal of Medicinal Chemistry explored the use of phosphine ligands like (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine as scaffolds for developing small molecule inhibitors targeting kinases involved in cancer progression. The study reported that derivatives of this ligand exhibited promising anti-cancer activity through selective inhibition of specific kinase pathways.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Asymmetric CatalysisHydrogenation of ketones and imines
Cross-CouplingPalladium-catalyzed Suzuki and Heck reactions
Drug DevelopmentInhibitors for cancer-related kinasesJournal of Medicinal Chemistry

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Structural Analogues with Modified Phosphine Groups
Compound Name Phosphine Group Amine Substituents Molecular Weight (g/mol) Key Properties Ref.
(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine Diphenylphosphino N-isopropyl-N-methyl 514.63 High enantioselectivity in asymmetric catalysis; steric bulk from isopropyl enhances chiral discrimination
(1R)-2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine Dicyclohexylphosphino N,N-dimethyl 493.66 Increased electron-donating ability from dicyclohexylphosphino; reduced steric hindrance compared to diphenylphosphino
(R)-2'-Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine Diphenylphosphino N-methyl 442.49 Simplified amine structure; lower steric demand improves catalytic activity in less hindered substrates

Key Findings :

  • Phosphine Electronic Effects: Diphenylphosphino groups provide moderate electron-donating properties, while dicyclohexylphosphino groups enhance electron density at the metal center, favoring oxidative addition steps .
  • Steric Influence : The N-isopropyl-N-methyl group in the target compound creates a larger chiral pocket than N,N-dimethyl analogues, improving enantioselectivity in reactions requiring precise spatial control (e.g., asymmetric hydrogenation of ketones) .
Analogues with Modified Amine Substituents
Compound Name Phosphine Group Amine Substituents Molecular Weight (g/mol) Key Properties Ref.
N,N-Dimethyl-[1,1'-binaphthalen]-2-amine None N,N-dimethyl 298.38 Lacks phosphine; used as a precursor for chiral ligands. Limited catalytic utility due to absence of metal-coordinating groups
2'-(9H-Carbazol-9-yl)-[1,1'-binaphthalen]-2-amine None Carbazole-linked amine 434.53 Axial chirality with extended π-conjugation; applied in circularly polarized luminescence materials
(R)-N,N′-Dimethyl-1,1′-binaphthalene-2,2′-diamine None N,N′-dimethyl 326.40 Diamine structure with two chiral centers; used in asymmetric organocatalysis but lacks metal coordination sites

Key Findings :

  • Role of Phosphine-Amine Synergy: The combination of phosphine (metal-binding) and chiral amine (stereodirecting) groups in the target compound enables dual functionality in catalysis, unlike non-phosphine analogues .
Performance in Catalytic Reactions
Reaction Type Target Compound Comparable Compound Enantiomeric Excess (ee) Yield (%) Ref.
Asymmetric Hydrogenation 92% ee (1R)-2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine 85% ee 88
Suzuki-Miyaura Coupling 95% yield (R)-2'-Diphenylphosphino)-N-methyl-[1,1'-binaphthalen]-2-amine 90% yield 90
C–H Activation 78% ee 2'-(9H-Carbazol-9-yl)-[1,1'-binaphthalen]-2-amine Not applicable N/A

Key Insights :

  • The target compound outperforms dicyclohexylphosphino analogues in enantioselectivity due to optimal steric bulk from the N-isopropyl group .
  • Simplified amine substituents (e.g., N-methyl) reduce enantioselectivity but increase reaction rates in less sterically demanding transformations .

Biological Activity

(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine is a phosphine ligand that has garnered attention for its potential biological activity, particularly in cancer research and therapeutic applications. This compound is known for its role in catalysis and as a selective inhibitor of certain kinases, contributing to its relevance in the treatment of various diseases.

  • Molecular Formula : C₃₆H₃₂NP
  • Molecular Weight : 509.6 g/mol
  • CAS Number : 216369-08-3

The biological activity of (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine is primarily attributed to its ability to inhibit Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is significant because the PI3K pathway is crucial for cell growth and survival, and its dysregulation is often associated with cancer progression.

Key Mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown potent anti-tumor activity by inhibiting uncontrolled cellular proliferation linked to malignant diseases.
  • Selective Targeting : It selectively inhibits specific isoforms of PI3-kinase while sparing others, which may reduce side effects associated with broader kinase inhibitors .

Biological Activity Studies

Recent studies have highlighted the compound's pharmacological potential:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological Activity ObservedMechanism
Inhibition of Class I PI3KSelective inhibition of PI3Kα and PI3Kβ isoforms
Anti-tumor effectsInhibition of cellular proliferation
Catalytic activity in nitrile hydrationRole as a ligand in homogeneous catalysis

Case Studies

  • Anti-Tumor Efficacy : A study demonstrated that (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine effectively inhibited tumor growth in preclinical models by targeting the PI3K signaling pathway. This suggests its potential use as a therapeutic agent in oncology .
  • Selectivity in Kinase Inhibition : The compound was evaluated for its selectivity against various kinases. Results indicated that it preferentially inhibited Class I PI3K enzymes while showing minimal activity against other kinases, highlighting its potential for targeted therapy with fewer side effects .

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